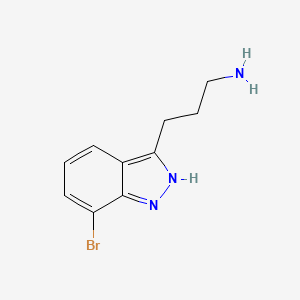
2-Methoxy-6-methyl-3-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-methyl-3-vinylpyridine is an organic compound belonging to the class of vinylpyridines It is characterized by a pyridine ring substituted with methoxy, methyl, and vinyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-6-methylpyridine with a vinylating agent under suitable conditions. For instance, the use of vinyl magnesium bromide in the presence of a palladium catalyst can facilitate the vinylation process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions: 2-Methoxy-6-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or acids, while reduction can produce saturated pyridine derivatives .
科学研究应用
2-Methoxy-6-methyl-3-vinylpyridine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced electrical conductivity and thermal stability.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including sensors and electrochemical devices.
作用机制
The mechanism of action of 2-Methoxy-6-methyl-3-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the methoxy and methyl groups can participate in various chemical interactions. These properties make it a versatile compound in both chemical and biological systems .
相似化合物的比较
2-Vinylpyridine: Similar in structure but lacks the methoxy and methyl groups.
4-Vinylpyridine: The vinyl group is positioned differently on the pyridine ring.
2-Methoxy-5-methylpyridine: Similar substituents but different positions on the pyridine ring.
Uniqueness: 2-Methoxy-6-methyl-3-vinylpyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
3-ethenyl-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-6-5-7(2)10-9(8)11-3/h4-6H,1H2,2-3H3 |
InChI 键 |
XHYGRJUAVNLQTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
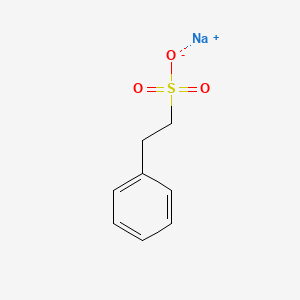
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
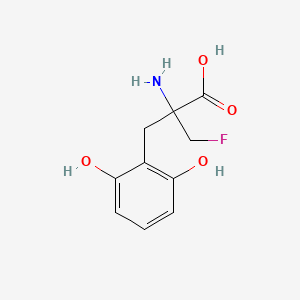
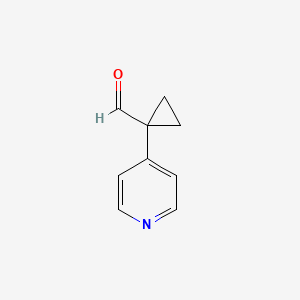
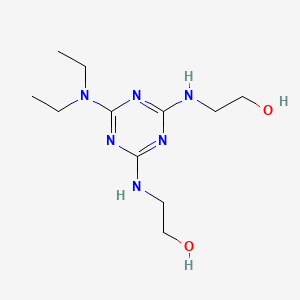
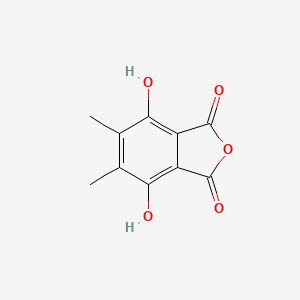

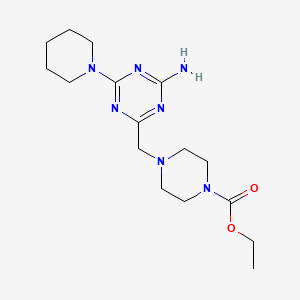
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
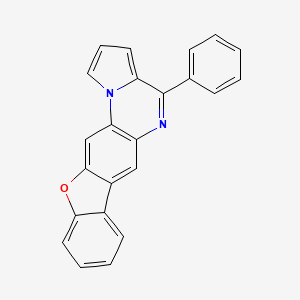
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
